ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This molecule incorporates a 4-fluorophenyl group at position 3 and a 4-(N,N-diethylsulfamoyl)benzamido substituent at position 3. The ethyl carboxylate group at position 1 enhances solubility and modulates electronic properties. The sulfamoyl group in this compound may improve pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration, compared to simpler amino-substituted analogs.
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O6S2/c1-4-30(5-2)39(35,36)19-13-7-16(8-14-19)23(32)28-24-21-20(15-38-24)22(26(34)37-6-3)29-31(25(21)33)18-11-9-17(27)10-12-18/h7-15H,4-6H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYYBWORACZBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 367.42 g/mol
- SMILES Notation : CC(=O)OC(=O)CC2Sc1ccccc1NC2=O
This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential activity against polyketide synthases (Pks13), which are crucial in the biosynthesis of mycolic acids in Mycobacterium tuberculosis .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, particularly against bacterial strains. Its sulfamoyl group enhances its interaction with bacterial enzymes, potentially leading to cell death .
- Antiparasitic Potential : The compound's structural features suggest it may also act against parasites, with ongoing investigations into its efficacy against malaria and other parasitic infections .
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitubercular Activity : In a study assessing novel inhibitors for the Pks13 enzyme, the compound demonstrated significant inhibitory effects with an IC50 value indicating effective inhibition at low concentrations .
- Antimicrobial Efficacy : A series of tests showed that the compound inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Studies
-
Case Study on Antimicrobial Properties :
- A recent investigation involved testing the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.
-
Case Study on Antitubercular Activity :
- In a controlled environment, the compound was tested against Mycobacterium tuberculosis strains. The results showed a significant reduction in bacterial viability, suggesting its potential as a new antitubercular agent.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, based on available evidence:
Key Observations:
Substituent Effects on Bioactivity: The amino-substituted analogs (26, 28, 29) in were evaluated as tau aggregation inhibitors. The 4-fluorophenyl substituent in compound 26 may enhance binding affinity due to fluorine's electronegativity and small size, which optimizes hydrophobic interactions in biological targets . The target compound's 4-(N,N-diethylsulfamoyl)benzamido group introduces a bulkier, more polar substituent compared to the amino group in compound 24.
Electronic and Steric Modifications: Replacement of the 4-fluorophenyl group with 3-chlorophenyl (compound 28) or 4-chlorophenyl (compound 29) alters steric and electronic profiles. Chlorine's larger size and lower electronegativity compared to fluorine may reduce target specificity . The trifluoromethyl group in the compound introduces strong electron-withdrawing effects, which could modulate the electron density of the thieno[3,4-d]pyridazine core, affecting reactivity or binding interactions .
Synthetic Feasibility: Yields for amino-substituted analogs (70–72%) suggest efficient synthetic routes under standard coupling conditions.
Thermal Stability :
- Melting points for compound 26 (178–180°C) indicate moderate thermal stability, typical for crystalline heterocycles. The sulfamoyl group in the target compound may increase melting point due to enhanced hydrogen bonding .
Implications for Further Research
- Structure-Activity Relationship (SAR) : The target compound’s unique sulfamoyl substitution warrants evaluation in tau aggregation assays to determine if enhanced solubility/stability translates to improved efficacy.
- Pharmacokinetic Profiling : Comparative studies on permeability (e.g., PAMPA-BBB assay) and metabolic stability (e.g., liver microsomes) between the target compound and analogs like 26 would clarify the impact of the sulfamoyl group .
- Crystallographic Analysis : Using programs like SHELXL (), single-crystal X-ray diffraction could elucidate conformational differences induced by the sulfamoyl group, aiding in rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
